molecular formula C7H12Cl3N5 B6192556 pyridine-2,6-dicarboximidamide trihydrochloride CAS No. 2648947-80-0

pyridine-2,6-dicarboximidamide trihydrochloride

Cat. No.: B6192556
CAS No.: 2648947-80-0
M. Wt: 272.6
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Description

Pyridine-2,6-dicarboximidamide trihydrochloride is a chemical compound with the molecular formula

C7H11Cl3N5C_7H_{11}Cl_3N_5C7​H11​Cl3​N5​

. It is a derivative of pyridine, featuring two carboximidamide groups at the 2 and 6 positions of the pyridine ring. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2,6-dicarboximidamide trihydrochloride typically involves the following steps:

    Starting Material: Pyridine-2,6-dicarboxylic acid is used as the starting material.

    Amidation Reaction: The carboxylic acid groups are converted to carboximidamide groups through a reaction with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride.

    Hydrochloride Formation: The resulting pyridine-2,6-dicarboximidamide is then treated with hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of pyridine-2,6-dicarboximidamide.

    Reduction: Pyridine-2,6-diamine derivatives.

    Substitution: Substituted pyridine-2,6-dicarboximidamide compounds.

Scientific Research Applications

Pyridine-2,6-dicarboximidamide trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: This compound can act as an inhibitor or activator in various biochemical pathways, making it useful in enzymology and molecular biology studies.

    Industry: this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which pyridine-2,6-dicarboximidamide trihydrochloride exerts its effects depends on its interaction with molecular targets. It can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.

Comparison with Similar Compounds

    Pyridine-2,6-dicarboxylic acid: The precursor to pyridine-2,6-dicarboximidamide trihydrochloride.

    Pyridine-2,6-diamine: A reduced form of pyridine-2,6-dicarboximidamide.

    Pyridine-2,6-dicarboxamide: Another derivative with amide groups instead of carboximidamide groups.

Uniqueness: this compound is unique due to its trihydrochloride salt form, which enhances its solubility and stability. Its dual carboximidamide groups provide versatile reactivity, making it a valuable compound in various chemical and biological applications.

Properties

CAS No.

2648947-80-0

Molecular Formula

C7H12Cl3N5

Molecular Weight

272.6

Purity

95

Origin of Product

United States

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